6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS No.: 331677-29-3
Cat. No.: VC6414810
Molecular Formula: C20H13NO3
Molecular Weight: 315.328
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331677-29-3 |
|---|---|
| Molecular Formula | C20H13NO3 |
| Molecular Weight | 315.328 |
| IUPAC Name | 6-benzoyl-2-methylbenzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C20H13NO3/c1-21-19(23)15-9-5-8-13-14(10-11-16(17(13)15)20(21)24)18(22)12-6-3-2-4-7-12/h2-11H,1H3 |
| Standard InChI Key | SFGYESYODAHXKJ-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C2=C3C(=C(C=C2)C(=O)C4=CC=CC=C4)C=CC=C3C1=O |
Introduction
6-Benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in pharmaceuticals and organic synthesis. This specific compound features a benzoyl group, a methyl group, and a benzoisoquinoline core, contributing to its unique chemical properties and potential applications in scientific research and industry.
Molecular Formula and Weight
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Molecular Formula: C16H13NO2
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Molecular Weight: Approximately 263.28 g/mol
Chemical Identifiers
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InChI: InChI=1S/C16H13NO2/c1-11-7-8-12(18)15(19)14(11)9-5-3-4-6-10(9)16(20)17/h3-8H,1-2H3
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SMILES: CC1=CC2=C(C=C1)C(=O)C(=O)N(C2=CC=C(C=C2)C=O)C
Synthesis Methods
The synthesis of 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves multi-step organic reactions. A common synthetic route includes the oxidative cross-dehydrogenative coupling of isoquinolines with methyl arenes. This method allows for the direct formation of benzoyl isoquinolines from readily available starting materials.
| Synthetic Step | Description |
|---|---|
| 1. Starting Materials | Isoquinolines and methyl arenes |
| 2. Reaction Type | Oxidative cross-dehydrogenative coupling |
| 3. Conditions | Temperature control, choice of solvents, and catalysts |
| 4. Industrial Setting | Continuous flow reactors for efficiency and reduced waste |
Scientific Uses
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Medicinal Chemistry: Investigated for anti-cancer properties and serves as a lead compound for drug development.
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Organic Synthesis: Acts as a building block in synthesizing more complex organic molecules.
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Biological Studies: Valuable for studying cellular processes and developing therapeutic strategies against diseases like cancer.
Chemical Reactions and Modifications
The compound can undergo various chemical reactions:
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Oxidation: Forms different derivatives depending on the oxidizing agent used.
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Reduction: Modifies functional groups, leading to reduced isoquinoline derivatives.
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Substitution: Benzoyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
| Reaction Type | Description | Reagents |
|---|---|---|
| Oxidation | Forms different derivatives | Potassium permanganate |
| Reduction | Modifies functional groups | Sodium borohydride |
| Substitution | Substitutes benzoyl and methyl groups | Nucleophilic or electrophilic reagents |
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